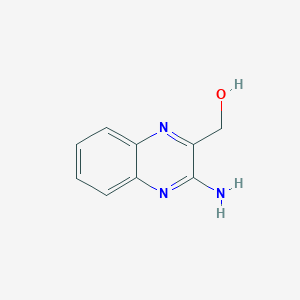
(3-Aminoquinoxalin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminoquinoxalin-2-yl)methanol is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its wide range of applications in pharmaceuticals and materials science. This compound is characterized by the presence of an amino group at the 3-position and a hydroxymethyl group at the 2-position of the quinoxaline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminoquinoxalin-2-yl)methanol typically involves the reaction of quinoxaline derivatives with appropriate reagents. One common method includes the use of oxalomonoimidic acid dimethyl ester or oxalomonoimidic acid diethyl ester, chloro(methylimino)acetic acid ethyl ester, and chloro[(Z)-hydroxyimino]acetic acid ethyl ester . These reagents facilitate the formation of the desired product through a series of condensation and reduction reactions.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as catalytic hydrogenation and the use of green chemistry principles are employed to ensure environmentally friendly and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Aminoquinoxalin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various amino alcohols .
Wissenschaftliche Forschungsanwendungen
(3-Aminoquinoxalin-2-yl)methanol has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Wirkmechanismus
The mechanism of action of (3-Aminoquinoxalin-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoxaline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, lacking the amino and hydroxymethyl groups.
Quinazoline: A similar nitrogen-containing heterocycle with different substitution patterns.
Cinnoline: Another isomeric form with distinct chemical properties.
Uniqueness: (3-Aminoquinoxalin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxymethyl groups allows for versatile chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
(3-aminoquinoxalin-2-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-4,13H,5H2,(H2,10,12) |
InChI-Schlüssel |
WWKYGWGHGCCTLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)
![3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)

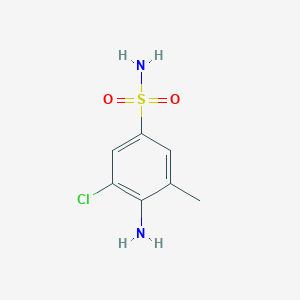
![6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13674737.png)
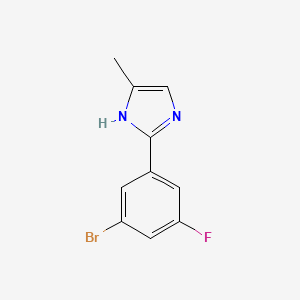
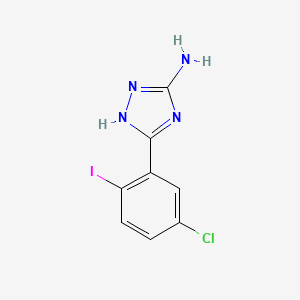
![6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13674754.png)
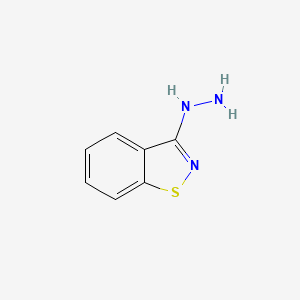
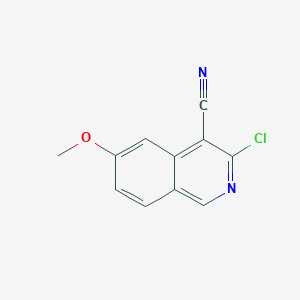
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
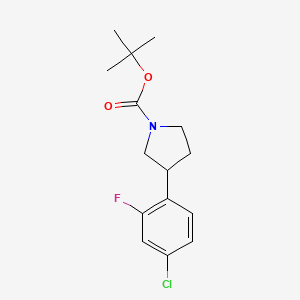
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)

